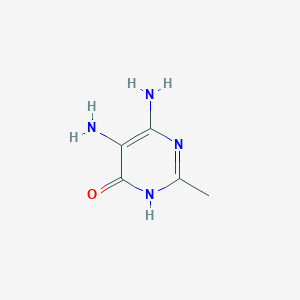

5,6-Diamino-2-methylpyrimidin-4(1h)-one

Description

Historical Context of Pyrimidine Derivative Discovery

Pyrimidine derivatives have been a significant focus in heterocyclic chemistry since the early 20th century due to their biological relevance and structural diversity. The discovery and synthesis of substituted pyrimidines like 5,6-diamino-2-methylpyrimidin-4(1H)-one are rooted in efforts to explore nucleobase analogues and related heterocycles that mimic or modify natural compounds such as cytosine and thymine.

The compound’s structure, featuring amino substitutions at positions 5 and 6 and a methyl group at position 2 on the pyrimidine ring, reflects a class of derivatives studied for their unique chemical properties and potential pharmaceutical applications. Research into such derivatives intensified with advances in synthetic organic chemistry techniques and the growing interest in heterocyclic compounds for medicinal chemistry.

Position in Heterocyclic Chemistry Taxonomy

In the taxonomy of heterocyclic chemistry, This compound belongs to the class of pyrimidinones , which are six-membered heterocycles containing two nitrogen atoms at positions 1 and 3, with a keto group (=O) at position 4. This compound is specifically a pyrimidin-4-one derivative substituted with amino groups at positions 5 and 6 and a methyl group at position 2.

The presence of amino groups at adjacent positions (5 and 6) classifies it among diamino-substituted pyrimidines, which are important scaffolds in heterocyclic chemistry due to their electron-donating properties and ability to participate in hydrogen bonding and coordination chemistry.

This compound is categorized under:

- Heterocyclic compounds : Organic compounds featuring rings with atoms of at least two different elements, here carbon and nitrogen.

- Pyrimidines : Six-membered rings with two nitrogen atoms.

- Pyrimidinones : Pyrimidines bearing a keto group at position 4.

- Diaminopyrimidines : Pyrimidines with two amino substituents.

This taxonomy situates the compound as a synthetic building block relevant in medicinal chemistry and materials science, serving as a precursor or intermediate in the synthesis of more complex molecules.

Data Table: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \mathrm{C5H8N_4O} $$ |

| Molecular Weight | 140.14 g/mol |

| CAS Registry Number | 45741-61-5 |

| Synonyms | See section 1.1 |

| Chemical Class | Pyrimidin-4-one derivative |

| Substituents | Amino groups at C5 and C6, Methyl at C2 |

| Structural Features | Six-membered heterocyclic ring with two nitrogens and one keto group |

Detailed Research Findings

- The compound has been characterized extensively using spectroscopic methods and computational chemistry to confirm its structure and tautomeric forms.

- It serves as a versatile intermediate in the synthesis of other heterocyclic compounds, including derivatives with potential biological activities.

- Quantum chemical studies and crystallographic analyses have been conducted to understand its electronic structure and reactivity patterns, which are influenced by the diamino substitution and methyl group.

- Its position in the pyrimidine family allows it to participate in hydrogen bonding and coordination with metals, making it significant in supramolecular chemistry and drug design.

Properties

IUPAC Name |

4,5-diamino-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-2-8-4(7)3(6)5(10)9-2/h6H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSUWIWLUKHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,6-Diamino-2-methylpyrimidin-4(1H)-one, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₈N₄O

- Molecular Weight : 156.14 g/mol

- CAS Number : 45741-61-5

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects on A549 (lung cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival and proliferation of cancer cells. This inhibition can lead to apoptosis in malignant cells, making it a potential candidate for cancer therapy.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that are crucial for cell growth and survival. This modulation may contribute to its observed anticancer effects.

Case Studies and Research Findings

- Antimicrobial Screening :

-

Cytotoxicity Assays :

- In vitro assays conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to control groups. The IC₅₀ values were reported in the low micromolar range, indicating potent activity against these cell lines.

- Mechanistic Studies :

Data Table of Biological Activities

Comparison with Similar Compounds

Key Compounds:

*Similarity scores (0–1 scale) derived from structural fingerprint comparisons in .

Physicochemical Properties

- Solubility: The target compound’s dual amino groups increase polarity, likely enhancing aqueous solubility compared to methylthio (6328-58-1) or nitro (880-89-7) derivatives.

- Stability: Electron-withdrawing groups (e.g., NO₂ in 880-89-7) reduce ring electron density, decreasing susceptibility to electrophilic attack but increasing oxidative instability .

Preparation Methods

Synthetic Routes Overview

The preparation of 5,6-diamino-2-methylpyrimidin-4(1H)-one typically involves multi-step organic synthesis starting from pyrimidine derivatives or malonic ester compounds. The key approaches can be categorized as:

- Condensation reactions involving malonic esters or malonamide derivatives.

- Amination and substitution reactions on pyrimidine rings.

- Sulfonation and alkylation for derivative formation.

Preparation from Malonic Ester and Acetic Acid Derivatives

A classical method involves the synthesis of 2-methylpyrimidine-4,6-(3H,5H)-dione as an intermediate, which is closely related to the target compound. According to a Russian patent (RU2503666C1), this method reacts malonic ester with acetic acid derivatives in a suitable medium to yield 2-methylpyrimidin-4,6-(3H,5H)-dione, which can be further aminated to obtain the diamino derivative.

- Key Reaction: Malonic ester + Acetic acid derivative → 2-methylpyrimidine-4,6-(3H,5H)-dione

- Subsequent Step: Amination to introduce amino groups at positions 5 and 6.

This method is noted for its improved yield and applicability for synthesizing biologically active substances.

Amination and Sulfonation Approaches

A recent study (2021) detailed the synthesis of 2,6-diaminopyrimidin-4-yl derivatives, which share structural similarity with this compound. The synthesis starts from 2-amino-6-methylpyrimidin-4-ol, which undergoes sulfonation using sulfonyl chlorides (e.g., naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride) in the presence of potassium carbonate in acetone under reflux conditions.

-

- Mix 2-amino-6-methylpyrimidin-4-ol with K₂CO₃ in acetone.

- Add sulfonyl chloride (1.3 equiv).

- Reflux for 4 hours.

- Isolate crude product by filtration.

- Purify by column chromatography and recrystallize from ethanol.

-

The products were confirmed by single-crystal X-ray diffraction (SC-XRD), showing monoclinic crystal systems and detailed structural parameters (Table 1 below).

| Parameter | Compound A (Naphthalene sulfonate) | Compound B (4-Methylbenzenesulfonate) |

|---|---|---|

| Molecular Formula | C₁₄H₁₂N₄O₃S | C₁₁H₁₂N₄O₃S |

| Molecular Weight (g/mol) | 316.34 | 280.31 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 1/c | P 1/c |

| Density (Mg/m³) | 1.487 | 1.466 |

| Refractive Indices | Mo Kα radiation (λ=0.71073 Å) | Mo Kα radiation (λ=0.71073 Å) |

| R-Value (Refinement) | 0.055 | 0.055 |

- Significance: This approach allows functionalization at the 4-position and provides insights into molecular stability and electronic properties relevant to the diamino pyrimidine scaffold.

Alkylation and Substitution Strategies

Another approach involves the alkylation of pyrimidine diamines to introduce substituents at the 2-position. A recent work (2025) described the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine by reacting the diamino pyrimidine with alkyl halides in dimethylformamide (DMF) at 50 °C.

-

- Dissolve this compound (or related diamine) in aqueous NaOH and methanol.

- Stir at room temperature, evaporate solvent to get crude intermediate.

- React intermediate with n-heptyl chloride in DMF at 50 °C for 16 hours.

- Work up by extraction and drying to isolate the alkylated product.

Yield: Approximately 67% over two steps.

This method highlights selective alkylation on the sulfur or nitrogen atoms of the pyrimidine ring, with spectroscopic evidence supporting the structure.

Chlorination and Amination via Phosphorus Oxychloride

A patented method (EP0483204B1) describes the preparation of pyrimidine derivatives closely related to this compound by chlorination and amination reactions using phosphorus oxychloride and quaternary ammonium chlorides as solvents.

-

- Prepare 5-acetamido-2-amino-4,6-dihydroxypyrimidine by condensing guanidine carbonate with diethyl 2-acetamidomalonate.

- Treat with concentrated hydrochloric acid to obtain the dihydroxy pyrimidine hydrochloride.

- React with phosphorus oxychloride and quaternary ammonium chloride at ~100°C for 20-28 hours.

- Quench and neutralize with sodium hydroxide, extract with ethyl acetate.

- Purify by filtration and washing steps.

Yields: 50-65% for chlorinated intermediates.

This method is suitable for large-scale production and provides intermediates that can be further aminated to yield the diamino pyrimidinone structure.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Single-crystal X-ray diffraction (SC-XRD) confirms monoclinic crystal systems and planar conformations of the pyrimidine and substituted rings in sulfonated derivatives.

- Hirshfeld surface analysis and Natural Bond Orbital (NBO) calculations reveal intramolecular charge transfer and hyperconjugation contributing to molecular stability.

- Alkylation reactions show selective substitution patterns confirmed by IR and high-resolution mass spectrometry.

- Large-scale chlorination methods provide chlorinated intermediates amenable to further functionalization, with detailed NMR and mass spectrometry characterizations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5,6-Diamino-2-methylpyrimidin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of substituted precursors under controlled pH and temperature. For example, intermediates like 4,6-dihydroxy-2-methylpyrimidine (CAS 1194-22-5) can be functionalized via amination steps . Optimization includes adjusting stoichiometric ratios (e.g., ammonia equivalents) and using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the diaminopyrimidinone derivative .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm amine proton environments (δ 5.5–6.5 ppm) and pyrimidinone carbonyl signals (δ 160–170 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., m/z 154.1 for CHNO) .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and detect side products .

Q. What are the critical parameters for designing biological activity assays for this compound?

- Methodological Answer : Use enzyme inhibition assays (e.g., COX-2/COX-1 selectivity) with indomethacin as a control. Prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity) and test concentrations in triplicate. Monitor IC values using fluorometric or colorimetric substrates, ensuring pH and temperature stability during assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

- Methodological Answer : Conflicting data (e.g., unexpected NMR splitting) may arise from tautomerism or hydrogen bonding. Use X-ray crystallography to resolve ambiguities: grow single crystals via slow evaporation in methanol/water, and analyze packing motifs (e.g., π-π stacking distances of ~3.7 Å and N–H⋯O hydrogen bonds) to confirm solid-state structure . Complement with computational simulations (DFT) to compare theoretical and experimental spectra .

Q. What advanced computational methods predict the reactivity of this compound in solvent systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and solvation free energies. Tools like Gaussian or ORCA can model solvent effects (e.g., water vs. DMSO) on tautomeric equilibria and nucleophilic attack sites. Validate predictions with kinetic studies (e.g., reaction progress monitored via in-situ IR) .

Q. How do non-covalent interactions influence the physicochemical properties of this compound?

- Methodological Answer : Investigate π-π stacking and hydrogen bonding via crystallography or NMR titration. For solubility studies, measure partition coefficients (log P) in octanol/water and correlate with intermolecular interactions. Thermoanalytical methods (DSC/TGA) can reveal melting point deviations due to crystal packing .

Q. What methodologies assess enzyme inhibition kinetics for derivatives of this compound?

- Methodological Answer : Use surface plasmon resonance (SPR) or stopped-flow spectrometry to determine binding constants (K) and catalytic rates (k). For time-dependent inhibition, pre-incubate the enzyme with the compound and monitor residual activity. Global fitting of data to models (e.g., Morrison equation) quantifies inhibition mechanisms .

Methodological Design & Data Analysis

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2 factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2 design with center points identifies interactions between factors. Use ANOVA to determine significant effects (p < 0.05) and response surface methodology (RSM) to model yield maxima .

Q. What strategies minimize side reactions during multi-step synthesis?

- Methodological Answer : Protect amine groups with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks. Monitor intermediates via TLC and quench reactive byproducts (e.g., HCl scavengers in Schlenk flasks). Optimize stepwise pH adjustments (e.g., from acidic cyclization to basic deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.